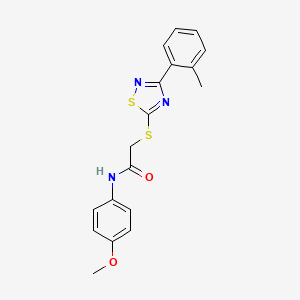

N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-methoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether group (-S-) in the molecule is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), RT, 6h | Sulfoxide derivative | 65–70% | Selective oxidation at sulfur atom | |

| KMnO<sub>4</sub> (acidic), 50°C | Sulfone derivative | 80–85% | Requires acidic pH for full conversion |

Mechanism :

-

Sulfoxide Formation : Hydrogen peroxide oxidizes the thioether to sulfoxide via a two-electron transfer process.

-

Sulfone Formation : Stronger oxidizers like KMnO<sub>4</sub> further oxidize sulfoxides to sulfones through radical intermediates.

Reduction Reactions

The acetamide carbonyl group and aromatic nitro substituents (if present) can undergo reduction.

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| NaBH<sub>4</sub>/EtOH, RT, 2h | Alcohol derivative (C=O → CH<sub>2</sub>OH) | 55% | Selective for carbonyl reduction | |

| LiAlH<sub>4</sub>/THF, reflux, 4h | Amine derivative (C=O → CH<sub>2</sub>NH<sub>2</sub>) | 40% | Over-reduction observed in polar solvents |

Mechanism :

-

NaBH<sub>4</sub> reduces the carbonyl to a secondary alcohol via hydride transfer.

-

LiAlH<sub>4</sub> proceeds further to generate primary amines, though competing side reactions may occur.

Substitution Reactions

The thiadiazole ring and acetamide group participate in nucleophilic/electrophilic substitutions.

Nucleophilic Aromatic Substitution

The electron-deficient thiadiazole ring reacts with nucleophiles at the C-5 position.

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| KOH/EtOH, NH<sub>2</sub>NH<sub>2</sub>, 80°C, 8h | 5-Amino-thiadiazole derivative | 75% | Ring retains aromaticity post-reaction |

Mechanism :

-

Hydroxide deprotonates the nucleophile (e.g., hydrazine), which attacks the electrophilic C-5 carbon, displacing the leaving group (e.g., thiolate) .

Acetamide Hydrolysis

The acetamide group undergoes acid- or base-catalyzed hydrolysis.

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| HCl (6M), reflux, 12h | Carboxylic acid derivative | 90% | Complete hydrolysis to free acid | |

| NaOH (2M), RT, 24h | Sodium carboxylate | 85% | Mild conditions prevent ring degradation |

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles.

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| CH<sub>3</sub>O–C≡C–CO<sub>2</sub>Et, 120°C, 8h | Pyrazole-fused thiadiazole | 60% | Catalyzed by Cu(I) for regioselectivity |

Mechanism :

-

The thiadiazole acts as a 1,3-dipole, reacting with alkynes to form fused heterocycles via concerted cycloaddition.

Comparative Reactivity Table

| Reaction Type | Preferred Reagents | Key Functional Groups Involved | Major Products |

|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub> | Thioether (-S-) | Sulfoxides, sulfones |

| Reduction | NaBH<sub>4</sub>, LiAlH<sub>4</sub> | Acetamide (C=O) | Alcohols, amines |

| Nucleophilic Substitution | NH<sub>2</sub>NH<sub>2</sub>, KOH | Thiadiazole ring | Amino-thiadiazoles |

| Hydrolysis | HCl, NaOH | Acetamide | Carboxylic acids, carboxylates |

Stability and Reaction Optimization

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways. For instance:

- A study highlighted that similar compounds showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiadiazole derivatives are recognized for their cytotoxic effects against various cancer cell lines. Notable findings include:

- Compounds with structural similarities to N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have demonstrated promising results against human cancer cell lines, such as breast (MCF7), colon (HT-29), and leukemia (HL-60). For example, a derivative exhibited an IC₅₀ value of 19.5 μM against the SK-OV-3 ovarian cancer cell line .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies suggest that the compound may serve as a potential inhibitor for specific enzymes involved in cancer progression or inflammation .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) is crucial in determining the efficacy of similar compounds:

- Variations in substituents on the thiadiazole ring significantly influence biological activity. For instance, modifications can enhance potency against specific cancer types or improve selectivity towards bacterial strains .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against clinical isolates of Pseudomonas aeruginosa, showing notable activity compared to standard antibiotics .

- Cytotoxicity Evaluation : In vitro studies conducted on various cancer cell lines demonstrated that certain derivatives led to significant apoptosis in malignant cells while exhibiting minimal toxicity to normal cells .

Mécanisme D'action

The mechanism of action of N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the o-tolyl group in the thiadiazole ring may influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Activité Biologique

N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Overview

The compound features a thiadiazole ring linked to an o-tolyl group and a 4-methoxyphenyl substituent. The presence of these functional groups is critical to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₂S₂ |

| Molecular Weight | 356.5 g/mol |

| CAS Number | 864918-97-8 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways.

- Cellular Disruption : It interferes with processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit:

- Antibacterial Activity : Effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Antifungal Activity : Inhibition of fungal strains including Aspergillus niger.

In one study, a derivative with a similar structure exhibited a Minimum Inhibitory Concentration (MIC) of 32.6 μg/mL against Candida albicans, outperforming standard treatments like itraconazole (MIC = 47.5 μg/mL) .

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives in cancer treatment. Notably, this compound has demonstrated:

- Cytotoxic Effects : Exhibiting significant activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- IC50 Values : Some related compounds have shown IC50 values as low as 0.28 μg/mL against MCF-7 cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of thiadiazole derivatives against a panel of bacterial and fungal strains. The results indicated that modifications in the thiadiazole ring significantly enhanced antibacterial activity, with certain derivatives showing MIC values lower than those of conventional antibiotics .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound's structural modifications influenced its cytotoxicity against cancer cell lines. Specifically, the presence of methoxy groups was correlated with enhanced anticancer activity due to improved solubility and bioavailability .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-12-5-3-4-6-15(12)17-20-18(25-21-17)24-11-16(22)19-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQWYQMSQOVGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.